molecular formula C9H9NO B1583986 2-Ethylphenyl isocyanate CAS No. 40411-25-4

2-Ethylphenyl isocyanate

Cat. No. B1583986
CAS RN: 40411-25-4
M. Wt: 147.17 g/mol
InChI Key: ZVFNUQWYLXXSJM-UHFFFAOYSA-N
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Description

2-Ethylphenyl isocyanate is a laboratory chemical with the CAS number 40411-25-4 . It is also known by the synonym 1-Ethyl-2-isocyanatobenzene . It is not recommended for use in food, drugs, pesticides, or biocidal products .


Molecular Structure Analysis

The molecular formula of 2-Ethylphenyl isocyanate is C9H9NO . Its molecular weight is 147.17 . The IUPAC name for this compound is 1-ethyl-2-isocyanatobenzene .


Chemical Reactions Analysis

Isocyanates, including 2-Ethylphenyl isocyanate, can undergo a variety of reactions. One notable reaction is with water, which can occur across both the N-C and C-O bonds of the isocyanate to form carbamate or imidic acid .

Scientific Research Applications

Laboratory Chemicals

2-Ethylphenyl isocyanate is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab.

Food, Drug, Pesticide or Biocidal Product Use

This compound is also used in the food, drug, pesticide, or biocidal product industries . However, the exact applications in these industries are not specified.

Research Use Only

2-Ethylphenyl isocyanate is labeled as “Research Use Only” (RUO) . This means it’s primarily used in research settings, possibly for the development of new methods, techniques, or products.

Organic Compounds Synthesis

As an organonitrogen compound, 2-Ethylphenyl isocyanate could be used in the synthesis of other organic compounds .

Safety and Hazards

2-Ethylphenyl isocyanate is considered hazardous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and allergic skin reactions . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed, in contact with skin, or if inhaled .

Mechanism of Action

Target of Action

2-Ethylphenyl isocyanate, also known as 1-Ethyl-2-isocyanatobenzene, is a type of isocyanate that is used in the synthesis of polyurethane polymers . The primary targets of 2-Ethylphenyl isocyanate are thiols . The compound reacts with thiols in a base-catalyzed reaction to yield thiourethanes .

Mode of Action

The interaction of 2-Ethylphenyl isocyanate with its targets involves a base-catalyzed reaction with thiols . This reaction results in the formation of thiourethanes . The isocyanate functional group (N=C=O) in 2-Ethylphenyl isocyanate is key to this reactivity .

Biochemical Pathways

The reaction of 2-Ethylphenyl isocyanate with thiols is part of the broader biochemical pathways involved in the synthesis of polyurethane polymers . The resulting thiourethanes can be incorporated into these polymers, affecting their properties and performance .

Pharmacokinetics

Like other isocyanates, it is likely that 2-ethylphenyl isocyanate can be absorbed through the skin and respiratory tract, distributed throughout the body, metabolized, and excreted . These properties can impact the bioavailability of 2-Ethylphenyl isocyanate, although more research is needed to fully understand these effects.

Result of Action

The molecular and cellular effects of 2-Ethylphenyl isocyanate’s action primarily involve the formation of thiourethanes . These compounds can be incorporated into polyurethane polymers, affecting their properties and performance . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Ethylphenyl isocyanate. For example, the presence of a base can catalyze the reaction of 2-Ethylphenyl isocyanate with thiols . Additionally, factors such as temperature, pH, and the presence of other chemicals can also affect the reactivity and stability of 2-Ethylphenyl isocyanate .

properties

IUPAC Name

1-ethyl-2-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-5-3-4-6-9(8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFNUQWYLXXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342640
Record name 2-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylphenyl isocyanate

CAS RN

40411-25-4
Record name 2-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound was prepared substantially in accordance with the procedure detailed in Example 27A, using 2-ethylaniline (1.5 ml, 12.2 mmol), Et3N (4.3 ml, 30.4 mmol) and triphosgene (1.2 g, 4.0 mmol) in 45 ml of CH2Cl2.
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
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2-Ethylphenyl isocyanate
Reactant of Route 6
2-Ethylphenyl isocyanate

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